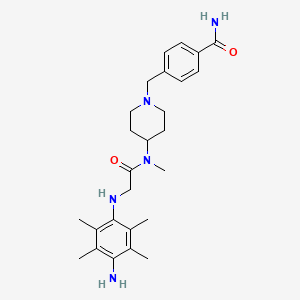![molecular formula C26H27Cl2N5O2 B1682777 4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol;hydrochloride CAS No. 867331-64-4](/img/structure/B1682777.png)
4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol;hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de TG 100572 est un inhibiteur de kinase multi-cible qui inhibe les récepteurs tyrosine kinases et les kinases Src. Il a montré un potentiel significatif dans l’inhibition de la fonction du facteur de croissance endothélial vasculaire (VEGF), qui est cruciale dans l’angiogenèse pathologique associée à des maladies telles que la dégénérescence maculaire liée à l’âge (DMLA) et la rétinopathie diabétique proliférante (RDP) .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de TG 100572 implique plusieurs étapes, y compris la formation de la structure de base et la fonctionnalisation ultérieure. Les voies de synthèse spécifiques et les conditions réactionnelles sont propriétaires et ne sont pas divulguées publiquement en détail. On sait que le composé est synthétisé par une série de réactions organiques impliquant des intermédiaires soigneusement contrôlés pour atteindre la pureté et l’activité souhaitées .
Méthodes de production industrielle
La production industrielle de chlorhydrate de TG 100572 implique généralement des techniques de synthèse organique à grande échelle. Ces méthodes assurent la cohérence et la qualité du composé, qui sont essentielles pour son utilisation dans la recherche scientifique. Le processus de production comprend des mesures rigoureuses de contrôle qualité pour maintenir l’efficacité et la sécurité du composé .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de TG 100572 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du composé, modifiant potentiellement son activité.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule, améliorant ses propriétés.
Réactifs et conditions communs
Les réactifs courants utilisés dans les réactions impliquant le chlorhydrate de TG 100572 comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions réactionnelles sont soigneusement contrôlées pour assurer le résultat souhaité, comme la température, la pression et le choix du solvant .
Principaux produits formés
Les principaux produits formés à partir de ces réactions sont généralement des dérivés de chlorhydrate de TG 100572 avec des groupes fonctionnels modifiés. Ces dérivés peuvent avoir différentes activités biologiques et sont souvent étudiés pour comprendre le plein potentiel du composé .
Applications de recherche scientifique
Le chlorhydrate de TG 100572 a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé d’outil pour étudier l’inhibition de la kinase et les voies de transduction du signal.
Biologie : Investigated for its effects on cell proliferation, apoptosis, and angiogenesis.
Médecine : Exploré comme agent thérapeutique potentiel pour les maladies impliquant une angiogenèse anormale, telles que la DMLA et la RDP.
Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant les voies de la kinase .
Applications De Recherche Scientifique
TG 100572 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and angiogenesis.
Medicine: Explored as a potential therapeutic agent for diseases involving abnormal angiogenesis, such as AMD and PDR.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting kinase pathways .
Mécanisme D'action
Le chlorhydrate de TG 100572 exerce ses effets en inhibant plusieurs kinases, y compris les récepteurs tyrosine kinases et les kinases Src. Il bloque la phosphorylation de la kinase régulée par le signal extracellulaire (ERK), qui est un effet en aval de la signalisation du VEGF. Cette inhibition conduit à une réduction de la prolifération cellulaire et à une augmentation de l’apoptose dans les cellules endothéliales, supprimant ainsi l’angiogenèse pathologique .
Comparaison Avec Des Composés Similaires
Composés similaires
TG 100801 : Un autre inhibiteur de kinase multi-cible avec des propriétés similaires mais des cibles moléculaires différentes.
VEGFR-2-IN-32 : Un inhibiteur spécifique de VEGFR-2 avec des activités biologiques distinctes.
Pamufetinib : Un inhibiteur puissant de VEGFR et du récepteur du facteur de croissance des hépatocytes (c-Met/HGFR)
Unicité
Le chlorhydrate de TG 100572 est unique en raison de son large spectre d’inhibition de la kinase, y compris VEGFR1, VEGFR2, FGFR1, FGFR2, PDGFRβ et diverses kinases de la famille Src. Ce large profil d’activité en fait un outil précieux pour étudier de multiples voies de signalisation et développer des stratégies thérapeutiques pour les maladies impliquant une angiogenèse anormale .
Propriétés
IUPAC Name |
4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O2.ClH/c1-17-14-18(22-16-20(33)6-9-23(22)27)15-24-25(17)29-26(31-30-24)28-19-4-7-21(8-5-19)34-13-12-32-10-2-3-11-32;/h4-9,14-16,33H,2-3,10-13H2,1H3,(H,28,29,31);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVINBIHNVAYEND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647593 | |
| Record name | 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867331-64-4 | |
| Record name | 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B1682695.png)

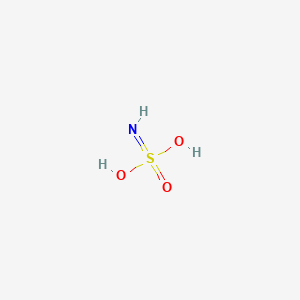
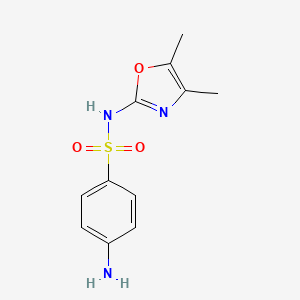

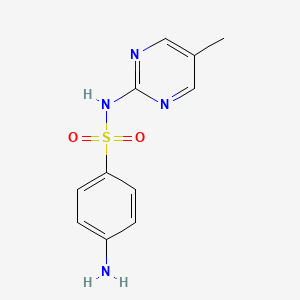
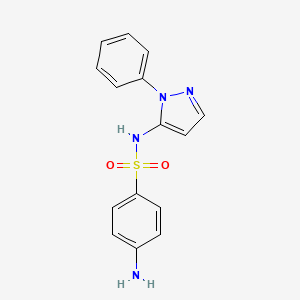
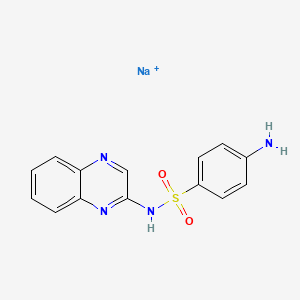
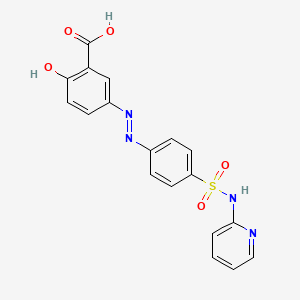

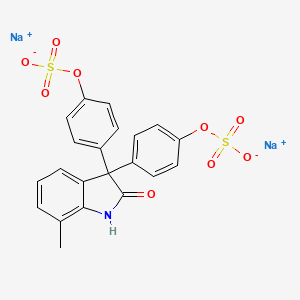
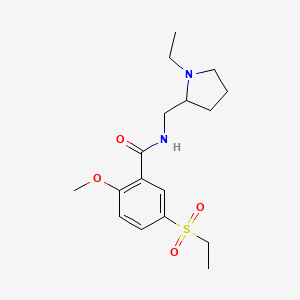
![3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate](/img/structure/B1682714.png)
